molecular formula C17H20N2O2S2 B2470669 3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2470669
M. Wt: 348.5 g/mol
InChI Key: XCBNFRLNMOYTDY-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one ( 686772-60-1) is a high-purity chemical compound with a molecular formula of C17H20N2O2S2 and a molecular weight of 348.48 g/mol . This thienopyrimidine-based small molecule is intended for research applications, particularly in the field of oncology and kinase biology. Compounds based on the dihydrothienopyrimidinone scaffold are of significant interest in anticancer drug discovery . Recent scientific investigations focus on related structures as potent and selective inhibitors of the Polo-like kinase 1 (Plk1) polo-box domain (PBD) . Plk1 is a serine/threonine kinase that is overexpressed in a wide spectrum of human cancers, making it a promising therapeutic target . Inhibiting the PBD, which mediates critical protein-protein interactions, rather than the kinase's ATP-binding site, represents a novel strategy that may lead to more specific anticancer agents with reduced off-target effects . This mechanism can effectively disrupt Plk1 localization, induce mitotic arrest, and trigger apoptotic cell death in cancer cells . The structure of this reagent features a 4-ethoxyphenyl substituent and an isopropylthio side chain, which are key modifications for optimizing binding affinity and drug-like properties within this chemical class. Researchers can utilize this compound as a valuable chemical tool or a synthetic intermediate for developing novel therapeutics against Plk1-addicted cancers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-4-21-13-7-5-12(6-8-13)19-16(20)15-14(9-10-22-15)18-17(19)23-11(2)3/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBNFRLNMOYTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the available literature on the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N2OS\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}\text{S}

This structure includes an ethoxy group and an isopropylthio moiety, which are believed to influence its biological activity.

Anticancer Properties

Thienopyrimidine derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a related compound showed efficacy against breast cancer cells by promoting cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions such as rheumatoid arthritis and other inflammatory diseases. The specific mechanisms may involve modulation of NF-kB pathways or inhibition of COX enzymes .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various thienopyrimidine derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest potential for development as an antimicrobial agent .

Study 2: Anticancer Activity

In a recent study focusing on cancer therapeutics, this compound was tested against several cancer cell lines. The compound demonstrated IC50 values of 15 µM in MCF-7 breast cancer cells and 20 µM in A549 lung cancer cells, indicating significant cytotoxicity compared to control groups .

The biological activities associated with this compound can be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
  • Cytokine Modulation : By affecting cytokine production and signaling pathways, the compound can reduce inflammation and modulate immune responses.

Scientific Research Applications

Structure

The structure of the compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activities. The ethoxy and isopropylthio substituents contribute to its unique chemical properties, enhancing its interaction with biological targets.

Pharmacological Studies

Research indicates that compounds similar to 3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit promising pharmacological properties. They are being investigated for:

  • Anticancer Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as an antimicrobial agent.

The compound’s structure allows it to interact with specific biological receptors or enzymes. Research has focused on:

  • Enzyme Inhibition : Compounds in this class have been studied for their ability to inhibit enzymes involved in disease processes, such as kinases and phosphodiesterases.
  • Receptor Modulation : Investigations into how these compounds affect receptor activity have implications for drug development targeting neurological disorders.

Material Science

Beyond pharmacology, the compound's unique properties make it suitable for applications in material science:

  • Organic Electronics : Its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Polymer Chemistry : The compound can serve as a building block in synthesizing novel polymers with tailored properties.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thieno[3,2-d]pyrimidine and tested their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions enhanced anticancer activity significantly compared to non-substituted analogs.

Case Study 2: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed that it exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 3: Material Applications

Research published in a materials science journal highlighted the use of thieno[3,2-d]pyrimidine derivatives in developing conductive polymers. These materials showed improved conductivity and stability when integrated into electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns and core modifications. Below is a comparative analysis of the target compound with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name Core Structure Substituents (Positions) Key Properties/Findings References
3-(4-Ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3: 4-ethoxyphenyl; 2: isopropylthio Hypothesized moderate lipophilicity due to ethoxy and thioether groups. N/A
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidin-4(3H)-one 2,6: 3-methoxyphenyl Melting point: 241–243°C; synthesized via condensation reactions.
2-(4-Chlorophenylmethylsulfanyl)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2: 4-chlorobenzylthio; 3: 2-methoxyphenyl Increased steric bulk at position 2 due to chlorobenzyl group.
2-(2-Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one 2: morpholino-oxoethylsulfanyl; 3: phenyl Polar morpholine group enhances solubility; used in kinase inhibition studies.
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one 2: 4-bromophenoxy; 3: isopropyl Fully saturated cyclohexane ring increases rigidity; bromine enhances halogen bonding potential.

Key Observations

Core Structure Variations: The target compound’s 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core offers partial saturation, balancing aromaticity and flexibility, unlike the fully saturated tetrahydrobenzothieno analog in . Fully aromatic cores (e.g., ’s thieno[3,2-d]pyrimidin-4(3H)-one) may exhibit stronger π-π stacking interactions but reduced solubility .

Substituent Effects: Position 3: The target’s 4-ethoxyphenyl group contrasts with ’s 2-methoxyphenyl, where ortho-substitution may sterically hinder interactions compared to para-substitution . Compared to ’s morpholino-oxoethylsulfanyl, the target lacks polar functionality, which may reduce aqueous solubility .

Physicochemical Properties :

  • Methoxy and ethoxy groups (e.g., and target compound) enhance lipophilicity, whereas morpholine derivatives () improve polarity .
  • Melting points in (e.g., 241–243°C for 12a) suggest crystalline stability, likely due to symmetric bis-aryl substitution . The target’s asymmetric substituents may result in a lower melting point.

Synthetic Routes :

  • and utilize condensation and alkylation reactions for substituent introduction . The target’s synthesis likely involves similar strategies, with tailored reagents for ethoxyphenyl and isopropylthio groups.

Q & A

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR or CDK2) .
  • MD simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., trifluoromethyl groups) with activity trends .

What biological activities are reported for structural analogues?

Basic
Analogues exhibit:

  • Anticancer activity : Inhibition of kinase pathways (IC₅₀ = 0.5–10 µM) .
  • Antimicrobial effects : MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anti-inflammatory action : COX-2 inhibition (50–70% at 10 µM) in macrophage models .

What methodologies assess the compound’s metabolic stability?

Q. Advanced

  • Liver microsome assays : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS (t₁/₂ = 30–60 min) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4) to identify metabolic liabilities .
  • Stability in simulated gastric fluid : pH 2.0 buffer to predict oral bioavailability .

How does the isopropylthio group impact physicochemical properties?

Q. Basic

  • Lipophilicity : Increases logP by ~0.5 units compared to methylthio derivatives, enhancing blood-brain barrier penetration .
  • Solubility : Aqueous solubility <10 µg/mL, necessitating co-solvents (e.g., DMSO or PEG 400) for in vitro assays .

How is target engagement validated in cellular models?

Q. Advanced

  • CETSA (Cellular Thermal Shift Assay) : Detect stabilization of target proteins (e.g., kinases) upon compound binding .
  • siRNA knockdown : Reduced target protein expression should diminish compound efficacy (e.g., 50% reduction in IC₅₀) .
  • Phosphoproteomics : LC-MS/MS to quantify downstream phosphorylation changes (e.g., ERK1/2) .

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